molecular formula C41H45F3NO5PS B8137107 N-[10,16-bis(4-tert-butylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-1,1,1-trifluoromethanesulfonamide

N-[10,16-bis(4-tert-butylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-1,1,1-trifluoromethanesulfonamide

Cat. No.: B8137107
M. Wt: 751.8 g/mol
InChI Key: ZKVLMVAIRCKMDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(11bS)-2,6-Bis[4-(1,1-dimethylethyl)phenyl]-8,9,10,11,12,13,14,15-octahydro-4-oxidodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl]-1,1,1-trifluoromethanesulfonamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically require an inert atmosphere (such as nitrogen or argon) and controlled temperatures to ensure the stability of the intermediates and the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of specialized equipment to handle the sensitive nature of the reactants and intermediates .

Chemical Reactions Analysis

Types of Reactions

N-[(11bS)-2,6-Bis[4-(1,1-dimethylethyl)phenyl]-8,9,10,11,12,13,14,15-octahydro-4-oxidodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl]-1,1,1-trifluoromethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different structural analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (such as hydrogen peroxide), reducing agents (such as sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to maintain the stability of the compound .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents to the aromatic rings .

Scientific Research Applications

N-[(11bS)-2,6-Bis[4-(1,1-dimethylethyl)phenyl]-8,9,10,11,12,13,14,15-octahydro-4-oxidodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl]-1,1,1-trifluoromethanesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(11bS)-2,6-Bis[4-(1,1-dimethylethyl)phenyl]-8,9,10,11,12,13,14,15-octahydro-4-oxidodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl]-1,1,1-trifluoromethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(11bS)-2,6-Bis[4-(1,1-dimethylethyl)phenyl]-8,9,10,11,12,13,14,15-octahydro-4-oxidodinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-yl]-1,1,1-trifluoromethanesulfonamide is unique due to its combination of the dioxaphosphepin core with the trifluoromethanesulfonamide group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[10,16-bis(4-tert-butylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-1,1,1-trifluoromethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H45F3NO5PS/c1-39(2,3)29-19-15-25(16-20-29)33-23-27-11-7-9-13-31(27)35-36-32-14-10-8-12-28(32)24-34(26-17-21-30(22-18-26)40(4,5)6)38(36)50-51(46,49-37(33)35)45-52(47,48)41(42,43)44/h15-24H,7-14H2,1-6H3,(H,45,46)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKVLMVAIRCKMDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C3C(=C4CCCCC4=C2)C5=C6CCCCC6=CC(=C5OP(=O)(O3)NS(=O)(=O)C(F)(F)F)C7=CC=C(C=C7)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H45F3NO5PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

751.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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